(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol
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Overview
Description
(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol is a complex organic compound that features a quinoxaline moiety.
Preparation Methods
The synthesis of (Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial production methods for such compounds may involve large-scale reactions in batch or continuous flow reactors, with careful monitoring of reaction parameters to optimize yield and purity. The use of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, is also gaining traction in industrial settings .
Chemical Reactions Analysis
(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce dihydroquinoxaline derivatives .
Scientific Research Applications
(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: Quinoxaline derivatives are studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: This compound and its derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: Quinoxaline-based materials are used in the development of dyes, fluorescent materials, and organic sensitizers for solar cells
Mechanism of Action
The mechanism of action of (Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol involves its interaction with specific molecular targets and pathways. Quinoxaline derivatives are known to inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to (Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol include other quinoxaline derivatives such as 3-methyl-3H-imidazo[4,5-f]quinoxalin-2-amine and 3-methyl-3H-imidazo[4,5-f]quinolin-2-amine . These compounds share the quinoxaline core but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific hydroxy and methylbutenyl substitutions, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H22N2O2 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(Z)-1-[3-[(Z)-2-hydroxy-3-methylbut-1-enyl]quinoxalin-2-yl]-3-methylbut-1-en-2-ol |
InChI |
InChI=1S/C18H22N2O2/c1-11(2)17(21)9-15-16(10-18(22)12(3)4)20-14-8-6-5-7-13(14)19-15/h5-12,21-22H,1-4H3/b17-9-,18-10- |
InChI Key |
ZNZKPQOKKVASTO-XFQWXJFMSA-N |
Isomeric SMILES |
CC(/C(=C/C1=NC2=CC=CC=C2N=C1/C=C(\O)/C(C)C)/O)C |
Canonical SMILES |
CC(C)C(=CC1=NC2=CC=CC=C2N=C1C=C(C(C)C)O)O |
Origin of Product |
United States |
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